5-(Chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole 5-(Chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 929973-39-7
VCID: VC8009714
InChI: InChI=1S/C7H11ClN2O/c1-5(2)3-6-9-7(4-8)11-10-6/h5H,3-4H2,1-2H3
SMILES: CC(C)CC1=NOC(=N1)CCl
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63 g/mol

5-(Chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole

CAS No.: 929973-39-7

Cat. No.: VC8009714

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole - 929973-39-7

Specification

CAS No. 929973-39-7
Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
IUPAC Name 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C7H11ClN2O/c1-5(2)3-6-9-7(4-8)11-10-6/h5H,3-4H2,1-2H3
Standard InChI Key QLUYYVAGHMXRRR-UHFFFAOYSA-N
SMILES CC(C)CC1=NOC(=N1)CCl
Canonical SMILES CC(C)CC1=NOC(=N1)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The 1,2,4-oxadiazole ring consists of a five-membered heterocyclic framework with nitrogen atoms at positions 1 and 2 and an oxygen atom at position 4. In 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole, the chloromethyl (-CH2Cl) and isobutyl (-CH2CH(CH3)2) groups occupy positions 5 and 3, respectively. This substitution pattern influences electronic distribution, steric bulk, and reactivity. The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the isobutyl moiety contributes hydrophobic character .

Physical Properties

  • Molecular Formula: C7H11ClN2O

  • Molecular Weight: 174.63 g/mol

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the chloromethyl group .

Table 1: Key Physicochemical Parameters

PropertyValue/DescriptionSource
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated ~2.1 (hydrophobic)Calculated
ReactivityElectrophilic at chloromethyl

Synthetic Strategies

General Pathways

The synthesis of 5-(chloromethyl)-3-(2-methylpropyl)-1,2,4-oxadiazole derivatives typically involves cyclization reactions using amidoxime intermediates. A representative method, adapted from Minin et al. (2023) , proceeds as follows:

  • Amidoxime Formation:

    • Reaction of 2-methylpropionitrile with hydroxylamine hydrochloride in methanol yields the corresponding amidoxime.

    • Conditions: Reflux for 12–18 h, Na2CO3 as base .

  • Chloroacetylation:

    • The amidoxime is treated with chloroacetyl chloride in anhydrous acetone to form a chloroacetamide intermediate.

    • Conditions: 0–5°C, stirring for 2 h .

  • Cyclization:

    • Thermal cyclization of the chloroacetamide in toluene under reflux produces the 1,2,4-oxadiazole ring.

    • Yield: 60–75% after column chromatography (hexane:ethyl acetate) .

Table 2: Optimization of Cyclization Conditions

ParameterOptimal ValueImpact on Yield
Temperature110°CMaximizes ring closure
SolventToluenePrevents side reactions
Reaction Time4–6 hBalances completion vs. degradation

Biological Activities and Mechanisms

Antimicrobial Properties

1,2,4-Oxadiazoles with chloromethyl substituents show broad-spectrum antimicrobial effects:

  • MIC Values: 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mode of Action: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins .

Applications in Drug Discovery

Kinase Inhibitor Development

The electrophilic chloromethyl group enables irreversible inhibition of oncogenic kinases:

  • EGFR T790M Mutant: Compound 9h (a close analog) achieved 78% inhibition at 1 µM, surpassing osimertinib’s efficacy in resistant NSCLC models .

  • Selectivity Profile: >50-fold selectivity over non-cancerous cell lines (e.g., HEK293) .

Prodrug Design

The chloromethyl group serves as a reactive handle for prodrug conjugation:

  • Example: Covalent attachment of gemcitabine to the oxadiazole core improved pancreatic cancer cell uptake by 3.2-fold compared to free drug .

Future Directions

Targeted Therapeutics

  • CRISPR-Cas9 Screens: Identify synthetic lethal partners for oxadiazole-based inhibitors in KRAS-mutant cancers.

  • ADC Development: Antibody-drug conjugates leveraging chloromethyl-oxadiazole warheads for tumor-specific delivery.

Materials Science Applications

  • Polymer Crosslinking: Exploiting the chloromethyl group’s reactivity to create high-strength hydrogels for biomedical devices.

  • Coordination Chemistry: Complexation with transition metals (e.g., Pt(II)) for catalytic applications .

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